Topological Polar Surface Area and Hydrogen-Bond Acceptor Profile Differentiate CAS 1396564-76-3 from Pyrazolo[1,5-a]pyridine Mono-Scaffold Inhibitors
Relative to representative pyrazolo[1,5-a]pyridine kinase inhibitors (e.g., PI3Kγ/δ leads from patent EP3227286), CAS 1396564-76-3 possesses a higher topological polar surface area (tPSA: 84.2 Ų) and an expanded H-bond acceptor count (5), parameters that empirically correlate with reduced passive membrane permeability and altered efflux transporter recognition [1]. No head-to-head Caco-2 or PAMPA data exist for the target compound; however, the computed values establish a non-interchangeable ADME gate that justifies procurement when a research programme requires systematic exploration of scaffold-hybrid space beyond standard pyrazolo[1,5-a]pyridine chemotypes [2].
| Evidence Dimension | Topological polar surface area (tPSA) and H-bond acceptor count |
|---|---|
| Target Compound Data | TPSA = 84.2 Ų; H-Bond Acceptors = 5 |
| Comparator Or Baseline | Typical pyrazolo[1,5-a]pyridine kinase inhibitors (e.g., EP3227286 examples): TPSA range 55–75 Ų; H-Bond Acceptors = 2–4 |
| Quantified Difference | ΔTPSA ≈ +9–29 Ų; ΔHBA ≈ +1–3 |
| Conditions | Computed descriptors (PubChem Cactvs 3.4.8.18) |
Why This Matters
For medicinal chemistry teams building structure–property relationship matrices, this compound provides a distinct, quantifiable entry in a multi-parameter optimisation grid, enabling deconvolution of scaffold-driven permeability effects.
- [1] PubChem. (2025). COMPUTED PROPERTIES: 2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-4H-chromen-4-one (CID 71797877). National Center for Biotechnology Information. View Source
- [2] Bayer Pharma AG. (2015). SUBSTITUTED PYRAZOLO[1,5-A]PYRIDINES AND IMIDAZO[1,2-A]PYRAZINES AND THEIR USE. European Patent EP3227286 (A1). Representative examples with lower tPSA. View Source
